molecular formula C10H15NO2S B8596259 2-Cyclohexylsulphinyl-4-methyloxazole CAS No. 62124-60-1

2-Cyclohexylsulphinyl-4-methyloxazole

Cat. No.: B8596259
CAS No.: 62124-60-1
M. Wt: 213.30 g/mol
InChI Key: DQWFXAYJAOLPDI-UHFFFAOYSA-N
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Description

2-Cyclohexylsulphinyl-4-methyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 4 and a cyclohexylsulphinyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile and stereoelectronic effects imparted by the cyclohexyl group. While its exact applications remain under investigation, structural analogs suggest roles in enzyme inhibition or agrochemical development .

Properties

CAS No.

62124-60-1

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2-cyclohexylsulfinyl-4-methyl-1,3-oxazole

InChI

InChI=1S/C10H15NO2S/c1-8-7-13-10(11-8)14(12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

DQWFXAYJAOLPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)S(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Oxazole Derivatives

The sulphinyl group in 2-cyclohexylsulphinyl-4-methyloxazole differentiates it from compounds with sulphonyl (SO₂) or thioether (S-alkyl) substituents. For example:

Compound Substituent at Position 2 Molecular Weight (g/mol) Key Properties
2-Cyclohexylsulphinyl-4-methyloxazole Cyclohexylsulphinyl (S=O) 213.32 Moderate polarity, chiral center at S
2-Cyclohexylsulphonyl-4-methyloxazole Cyclohexylsulphonyl (SO₂) 229.32 Higher polarity, increased acidity
2-Cyclohexylthio-4-methyloxazole Cyclohexylthio (S-) 197.31 Lipophilic, prone to oxidation

Key Findings :

  • The sulphinyl group enhances polarity compared to thioethers but is less acidic than sulphonyl derivatives due to the absence of a second oxygen atom .

Heterocyclic Ring Modifications

Oxazole derivatives are often compared to isoxazoles (where the oxygen and nitrogen are adjacent). For instance, 5-methylisoxazol-3-amine (, C₄H₆N₂O) shares a methyl-substituted heterocycle but lacks the sulphinyl group. This structural difference reduces its redox activity and limits its utility in chiral synthesis .

Functional Group Comparison with Sulfonamides

While sulfonamides like USP Sulfamethoxazole Related Compound C (C₁₆H₁₆N₄O₅S₂) and USP Sulfanilic Acid (C₆H₇NO₃S) () are sulfonic acid derivatives with established antibiotic applications, 2-cyclohexylsulphinyl-4-methyloxazole’s sulphinyl group is less electron-withdrawing. This results in distinct reactivity:

  • Sulfonamides exhibit strong hydrogen-bonding capacity (critical for enzyme inhibition), whereas the sulphinyl group in oxazoles may favor coordination with metal ions or participate in asymmetric catalysis .

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